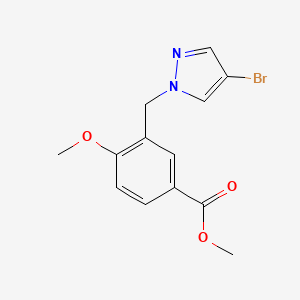
Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate typically involves the reaction of 4-bromo-1H-pyrazole with methyl 3-(bromomethyl)-4-methoxybenzoate. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives.
科学的研究の応用
Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The bromine atom and methoxy group can also influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate
- 4-Bromo-1H-pyrazole
- Methyl 3-(4-bromo-1H-pyrazol-1-yl)benzoate
Uniqueness
Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate is unique due to the presence of both the pyrazole ring and the methoxybenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C12H11BrN2O2
- Molecular Weight : 295.13 g/mol
- CAS Number : 1006327-18-9
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-1H-pyrazole with methyl 4-methoxybenzoate under controlled conditions. The reaction yields the desired ester through nucleophilic substitution mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. This compound has shown promising results in inhibiting various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 15.2 | Significant growth inhibition |
| HepG2 (Liver) | 20.5 | Moderate growth inhibition |
| A549 (Lung) | 18.0 | Significant growth inhibition |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of this compound is believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it may target:
- Topoisomerase II : Inhibition disrupts DNA replication.
- EGFR : Blocking this receptor can prevent tumor growth.
Studies have shown that derivatives of pyrazole can modulate these targets effectively, leading to enhanced anticancer activity .
Cytotoxicity Studies
In vitro cytotoxicity assays using various concentrations of this compound have been conducted to assess its safety profile. The results indicate a dose-dependent cytotoxic effect on cancer cells while exhibiting low toxicity towards normal cells.
Case Studies
A notable study evaluated the effects of this compound on mixed leukocyte cultures to assess its immunomodulatory effects. The results indicated that at certain concentrations, it could enhance the proliferation of cytotoxic T lymphocytes (CTL), suggesting potential applications in immunotherapy .
特性
IUPAC Name |
methyl 3-[(4-bromopyrazol-1-yl)methyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-18-12-4-3-9(13(17)19-2)5-10(12)7-16-8-11(14)6-15-16/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFDSFHLIAFFTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CN2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














